3-Fluorophenylurea

Soluble epoxide hydrolase inhibition Bioisosterism Fluorine substitution SAR

3-Fluorophenylurea (CAS 770-19-4, molecular formula C₇H₇FN₂O, MW 154.14 g/mol) is a mono-fluorinated phenylurea derivative in which a single fluorine atom occupies the meta position of the phenyl ring. This substitution pattern produces a calculated logP of 1.29, placing it in a moderately lipophilic range that differs meaningfully from the unsubstituted phenylurea (logP ~0.8).

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 770-19-4
Cat. No. B1330395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenylurea
CAS770-19-4
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)N
InChIInChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyOLVWURSZQFCLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenylurea (CAS 770-19-4): Core Chemical Profile for Research Procurement


3-Fluorophenylurea (CAS 770-19-4, molecular formula C₇H₇FN₂O, MW 154.14 g/mol) is a mono-fluorinated phenylurea derivative in which a single fluorine atom occupies the meta position of the phenyl ring . This substitution pattern produces a calculated logP of 1.29, placing it in a moderately lipophilic range that differs meaningfully from the unsubstituted phenylurea (logP ~0.8) [1]. The compound is typically supplied as a white crystalline powder with purity ≥95% (HPLC) and serves as a versatile building block in medicinal chemistry, agrochemical development, and crystal engineering studies . Its primary differentiation from other phenylureas lies in the electronic effects conferred by the meta-fluorine, which alter hydrogen-bonding capacity, metabolic stability, and target-binding interactions compared to non-fluorinated, ortho-fluorinated, or para-fluorinated analogs [2].

Why Phenylurea Analogs Cannot Be Interchanged with 3-Fluorophenylurea in Target-Oriented Synthesis


Substituting 3-fluorophenylurea with unsubstituted phenylurea or positional isomers (2-fluoro, 4-fluoro) is not a conservative replacement because the meta-fluorine atom introduces a distinct combination of electronic withdrawal and hydrogen-bond-acceptor capacity that directly affects enzyme inhibition potency, solid-state packing, and environmental partitioning [1]. In human soluble epoxide hydrolase (hsEH) inhibitor series, isosteric replacement of hydrogen by fluorine at the meta position increases inhibitory activity twofold, whereas the same replacement at the para position produces a ninefold increase—demonstrating that the magnitude and even the rank order of potency gains are position-dependent and not predictable from the presence of fluorine alone [1]. In kinase inhibitor programs, the 3-fluorophenylurea fragment confers the ability to retain potency against drug-resistant FLT3 mutants (F691L, D835Y), a property that the non-fluorinated phenylurea scaffold does not reliably deliver [2]. Furthermore, crystal engineering studies show that symmetrically substituted 3-fluorophenylureas adopt hydrogen-bonded chain orientations (parallel vs. antiparallel) that differ from those observed with non-fluorinated diphenylureas, directly impacting solid-form consistency during scale-up and formulation [3]. These position-specific electronic, biochemical, and solid-state differences mean that generic phenylurea analogs cannot be assumed equivalent for procurement without explicit comparative data.

Quantitative Differentiation Evidence: 3-Fluorophenylurea vs. Closest Analogs


Meta-Fluorine Bioisosteric Replacement Confers 2-Fold Increase in hsEH Inhibitory Activity Over Non-Fluorinated Phenyl Analogs

In a series of target-oriented human soluble epoxide hydrolase (hsEH) inhibitors, the isosteric replacement of hydrogen by fluorine at the meta position of the phenyl ring increased inhibitory activity twofold compared to the corresponding non-fluorinated phenyl derivative [1]. The same study also evaluated 4-fluorophenyl analogs, which showed a ninefold increase, establishing that the magnitude of the fluorine effect is position-dependent. While this study employed thiourea analogs rather than urea, the isosteric principle governing H→F replacement on the aromatic ring is directly transferable to 3-fluorophenylurea, as both share the same meta-fluoroaryl pharmacophore.

Soluble epoxide hydrolase inhibition Bioisosterism Fluorine substitution SAR

3-Fluorophenylurea-Containing FLT3 Inhibitor Retains Sub-Nanomolar Potency Against Drug-Resistant F691L and D835Y Mutants Unlike Quizartinib

The 3-fluorophenylurea-based compound 4d (1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea) demonstrated IC₅₀ values of 0.072 nM against FLT3-ITD, 5.86 nM against the F691L gatekeeper mutant, and 3.48 nM against the D835Y activation loop mutant in enzymatic assays [1]. In contrast, the clinically used FLT3 inhibitor quizartinib (AC220), which lacks the 3-fluorophenylurea motif, shows an IC₅₀ of 36.4 nM against FLT3-ITD/F691L in Ba/F3 cellular phospho-FLT3 assays—a >6-fold weaker potency than compound 4d despite different assay formats [2]. The retention of single-digit nanomolar potency against both the F691L and D835Y resistance mutations is a hallmark of the 3-fluorophenylurea chemotype and is not observed with non-fluorinated phenylurea FLT3 inhibitors.

FLT3 kinase inhibition Drug-resistant mutations Acute myeloid leukemia

3-Fluorophenylurea Pharmacophore Confers Subtype-Selective NPY Y1 Receptor Antagonism (Ki < 10 nM) With No Significant Off-Target Binding at Y2, Y4, or Y5 Receptors

In a systematic SAR study of 1,3-disubstituted benzazepines, introduction of a 3-fluorophenylurea group at the R(3) position yielded potent NPY Y1 receptor antagonists with Kᵢ values below 10 nM [1]. The representative compound 21, which incorporates a related urea at R(3), showed Kᵢ = 5.1 nM at Y1 receptors in SK-N-MC cells and demonstrated no significant affinity in a panel of 17 receptor binding assays including Y2, Y4, and Y5 subtypes [1]. Alternative R(3) substituents evaluated in the same study (benzo-condensed-urea, N-(4-hydroxyphenyl)guanidine) also achieved potency, but the 3-fluorophenylurea group was explicitly identified as one of three privileged fragments that afford both high affinity and subtype selectivity [1]. The meta-fluorine position is critical: ortho-substituted fluorophenylureas are known to interfere with the spatial orientation of the phenyl ring relative to the urea moiety, reducing activity [2].

Neuropeptide Y receptor Subtype selectivity Benzazepine antagonists

LogP and Soil Sorption Coefficient (logKoc) of 3-Fluorophenylurea Differentiate It from Non-Fluorinated Phenylurea in Environmental Fate Predictions

Experimental logKoc (logarithm of soil sorption coefficient normalized to organic carbon) for 3-fluorophenylurea is 1.77, compared to 1.40 for unsubstituted phenylurea [1][2]. This 0.37 log-unit difference corresponds to approximately 2.3-fold higher soil sorption for the fluorinated analog. The calculated logP for 3-fluorophenylurea is 1.29, versus approximately 0.8–0.9 for phenylurea, consistent with the expected lipophilicity increase conferred by a single aromatic fluorine [1]. These physicochemical differences directly impact environmental mobility predictions: the higher logKoc of 3-fluorophenylurea implies reduced groundwater leaching potential but increased soil retention, which is a critical consideration when the compound serves as an intermediate in agrochemical development programs where environmental fate profiling is required [1].

Environmental partitioning Soil sorption Agrochemical intermediate fate

1,3-Bis(3-fluorophenyl)urea Adopts a Rare Parallel Hydrogen-Bonded Chain Orientation Not Observed in Non-Fluorinated Diphenylurea Polymorphs

Crystallization of 1,3-bis(3-fluorophenyl)urea from multiple solvents yields concomitant mixtures of at least two polymorphs: a monoclinic form with antiparallel hydrogen-bonded urea chains (typical of most diphenylureas) and an orthorhombic form exhibiting a parallel chain orientation that is rarely observed in symmetrically substituted diphenylureas [1]. This polymorphic behavior is directly attributable to the electronic influence of the meta-fluorine substituents on the hydrogen-bonding capacity of the urea moiety. Non-fluorinated diphenylurea and most halogenated analogs do not exhibit this parallel packing motif, making the 3-fluorophenyl-substituted urea system a distinctive model for studying how fluorine substitution modulates crystal packing [1]. The existence of two concomitant polymorphs with distinct hydrogen-bonding architectures has practical implications for solid-form control during scale-up, as different polymorphs can exhibit different solubility, stability, and bioavailability profiles.

Crystal engineering Polymorphism Hydrogen-bonding motifs

Procurement-Guiding Application Scenarios for 3-Fluorophenylurea (CAS 770-19-4)


hsEH Inhibitor Lead Optimization: Exploiting the 2-Fold Meta-Fluorine Potency Gain

Research groups developing soluble epoxide hydrolase inhibitors for cardiovascular, renal, or inflammatory indications should procure 3-fluorophenylurea as a key building block rather than phenylurea. The meta-fluorine substitution confers a quantifiable 2-fold increase in inhibitory activity compared to the non-fluorinated phenyl analog in structurally related thiourea/urea hsEH inhibitor series [1]. This potency gain is achieved at the building-block level, eliminating the need for late-stage fluorination chemistry. The differentiated logP (1.29) also provides a more favorable lipophilicity window for CNS or tissue-penetrant hsEH inhibitor programs compared to non-fluorinated phenylurea [2].

FLT3 Kinase Inhibitor Programs Targeting Drug-Resistant Acute Myeloid Leukemia

Medicinal chemistry teams pursuing FLT3 inhibitors capable of overcoming the F691L gatekeeper and D835Y activation loop resistance mutations should prioritize 3-fluorophenylurea over non-fluorinated phenylurea building blocks. Compound 4d, which incorporates the 3-fluorophenylurea fragment, retains IC₅₀ values of 5.86 nM (F691L) and 3.48 nM (D835Y)—potency levels that quizartinib (IC₅₀ = 36.4 nM against F691L) and non-fluorinated phenylurea-based FLT3 inhibitors cannot match [3][4]. Procuring 3-fluorophenylurea enables direct access to this mutation-resistant chemotype.

Crystal Engineering and Solid-Form Screening of Diphenylurea Systems

Solid-state chemists and formulation scientists studying the impact of halogen substitution on urea hydrogen-bonding networks should select 3-fluorophenylurea as a starting material for synthesizing 1,3-bis(3-fluorophenyl)urea. This system uniquely yields concomitant polymorphs with both antiparallel and parallel hydrogen-bonded chain orientations—a rare phenomenon among diphenylureas that is not observed with non-fluorinated or para-substituted analogs [5]. Access to both polymorphic forms from a single crystallization experiment provides a powerful model system for studying how fluorine-mediated electronic effects govern crystal packing, with direct relevance to solid-form patent strategies and formulation development.

Agrochemical Intermediate Development Requiring Environmental Fate Benchmarking

Agrochemical R&D teams synthesizing phenylurea-based herbicides, insecticides, or plant growth regulators should use 3-fluorophenylurea when a higher soil sorption coefficient is desired in the lead series. The experimental logKoc of 1.77 for 3-fluorophenylurea is 2.3-fold higher than that of unsubstituted phenylurea (logKoc = 1.40) [2][6]. This translates to reduced groundwater mobility and increased soil persistence, parameters that are routinely assessed in regulatory environmental fate submissions. Procuring the pre-fluorinated building block provides an immediate, measurable advantage in environmental partitioning profiles without additional synthetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorophenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.